![molecular formula C7H6N4OS B1460658 7-(metiltio)pirimido[4,5-d]pirimidin-4(3H)-ona CAS No. 91996-86-0](/img/structure/B1460658.png)
7-(metiltio)pirimido[4,5-d]pirimidin-4(3H)-ona
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Actividad Antibacteriana
Se ha informado que el compuesto tiene una actividad antibacteriana potencial . Ha sido sintetizado y probado para su capacidad de inhibir el crecimiento bacteriano, contribuyendo a nuestra comprensión de sus aplicaciones terapéuticas .
Actividad Antifolato
Los compuestos de pirimidina fusionados, incluido este, se han asociado con la actividad antifolato . Los antifolatos son un tipo de fármaco que inhibe la función del ácido fólico, que es esencial para la división y el crecimiento celular. A menudo se utilizan en el tratamiento del cáncer.
Inhibición de la Tirosina Quinasa
El compuesto se ha asociado con la inhibición de la tirosina quinasa . Las tirosina quinasas son enzimas responsables de la activación de muchas proteínas mediante cascadas de transducción de señales. Las enzimas juegan papeles importantes en el control del crecimiento y la diferenciación celular.
Actividad Antiinflamatoria
Este compuesto se ha asociado con la actividad antiinflamatoria . Los agentes antiinflamatorios a menudo se usan para reducir la inflamación y pueden usarse en el tratamiento de afecciones como la artritis.
Actividad Antitumoral
El compuesto se ha asociado con la actividad anticancerígena . Podría usarse potencialmente en el desarrollo de nuevos fármacos anticancerígenos.
Actividad Antiviral
El compuesto se ha asociado con la actividad antiviral . Los medicamentos antivirales son una clase de medicamentos que se utilizan específicamente para tratar infecciones virales.
Mecanismo De Acción
Target of Action
Similar compounds have been identified as selective inhibitors of jak1 , a type of kinase. Kinases are proteins that play a crucial role in cell signaling pathways, and their deregulation can lead to diseases such as cancer .
Mode of Action
If it acts similarly to other kinase inhibitors, it likely binds to the atp-binding pocket of the kinase, preventing the kinase from phosphorylating its substrates and thus inhibiting its activity .
Biochemical Pathways
If it inhibits jak1 like similar compounds, it could affect pathways such as the jak-stat signaling pathway, which is involved in processes like cell growth, differentiation, and immune response .
Pharmacokinetics
Similar compounds have been tested for in vitro adme, herg, kinase profiling, and pharmacokinetic tests . These tests would provide information on the compound’s bioavailability and potential for drug-drug interactions.
Result of Action
If it acts as a kinase inhibitor, it could potentially halt cell proliferation and induce apoptosis, especially in cancer cells with overactive kinases .
Análisis Bioquímico
Biochemical Properties
7-(methylthio)pyrimido[4,5-d]pyrimidin-4(3H)-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with Bruton’s tyrosine kinase (BTK), a key signaling molecule in the B cell receptor signal transduction cascade . The nature of these interactions often involves inhibition of enzyme activity, which can lead to significant downstream effects on cellular processes.
Cellular Effects
The effects of 7-(methylthio)pyrimido[4,5-d]pyrimidin-4(3H)-one on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to inhibit the proliferation of certain cancer cell lines by arresting cells in the G1 phase of the cell cycle . This indicates its potential as an anti-cancer agent.
Molecular Mechanism
At the molecular level, 7-(methylthio)pyrimido[4,5-d]pyrimidin-4(3H)-one exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of enzymes such as BTK, leading to the disruption of critical signaling pathways . This inhibition can result in changes in gene expression and cellular behavior, contributing to its biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-(methylthio)pyrimido[4,5-d]pyrimidin-4(3H)-one can change over time. Studies have shown that its stability and degradation can influence its long-term effects on cellular function. For instance, prolonged exposure to the compound can lead to sustained inhibition of cell proliferation and changes in cellular metabolism .
Dosage Effects in Animal Models
The effects of 7-(methylthio)pyrimido[4,5-d]pyrimidin-4(3H)-one vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Studies have indicated that there is a threshold dose beyond which the compound’s toxicity increases significantly .
Metabolic Pathways
7-(methylthio)pyrimido[4,5-d]pyrimidin-4(3H)-one is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it has been shown to affect the metabolism of certain amino acids and nucleotides .
Transport and Distribution
The transport and distribution of 7-(methylthio)pyrimido[4,5-d]pyrimidin-4(3H)-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect its localization and accumulation in different cellular compartments .
Subcellular Localization
The subcellular localization of 7-(methylthio)pyrimido[4,5-d]pyrimidin-4(3H)-one is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall biological effects .
Propiedades
IUPAC Name |
2-methylsulfanyl-6H-pyrimido[4,5-d]pyrimidin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4OS/c1-13-7-8-2-4-5(11-7)9-3-10-6(4)12/h2-3H,1H3,(H,8,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSYONTNEHMOPDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C2C(=O)NC=NC2=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




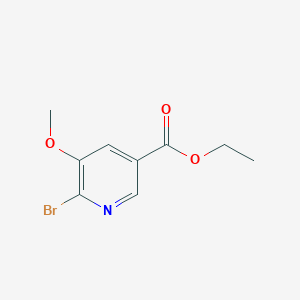



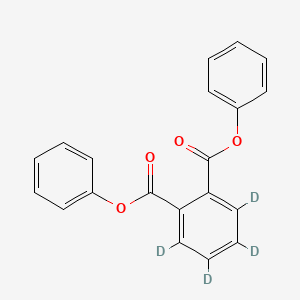
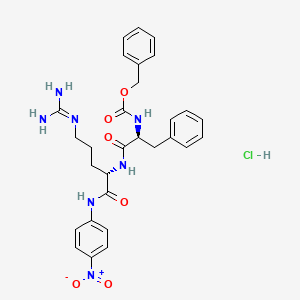
![1-[(5-Cyclobutyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B1460585.png)
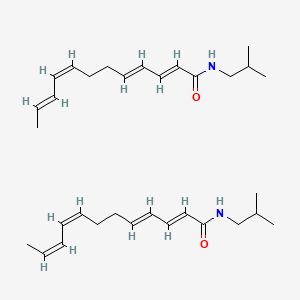

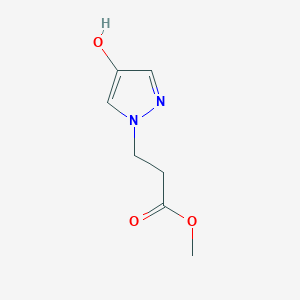

![2-[1-(difluoromethyl)-1H-imidazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B1460596.png)
